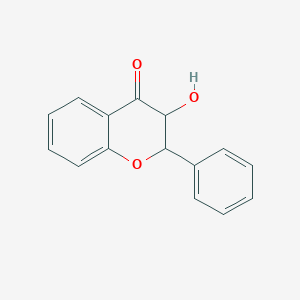

2,3-Dihydroflavon-3-ol

Vue d'ensemble

Description

2,3-Dihydroflavon-3-ol belongs to the class of organic compounds known as flavanonols . Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively .

Molecular Structure Analysis

2,3-Dihydroflavon-3-ol has a molecular formula of C15H12O3. It is characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively .Applications De Recherche Scientifique

Biosynthesis Enhancement in Microorganisms

- Enhanced Production via Saccharomyces cerevisiae Engineering : A study by Sun et al. (2021) demonstrated the enhancement of flavan-3-ol biosynthesis in Saccharomyces cerevisiae. By introducing specific enzymes and optimizing metabolic processes, the production of flavan-3-ols like afzelechin and catechin was significantly increased, suggesting potential for efficient flavan-3-ol production in various microorganisms Sun et al., 2021.

Cardioprotective Effects

- Role in Cardiovascular Health : Research by Qin et al. (2008) highlighted the cardioprotective properties of flavonols like 3',4'-Dihydroxyflavonol (DiOHF). These flavonols can reduce myocardial ischemia and reperfusion injury, making them promising for cardiovascular disease treatment Qin et al., 2008.

Health Benefits and Functional Ingredients

- Functional Ingredients in Foods and Beverages : Aron and Kennedy (2008) reported that flavan-3-ols are common in the American diet and are functional ingredients in beverages, foods, and supplements. They contribute to food quality and have multiple health benefits, including antioxidant, anticarcinogenic, and cardioprotective effects Aron & Kennedy, 2008.

Analytical Tools for Flavonoid Study

- Circular Dichroism for Absolute Configuration Assessment : Slade et al. (2005) utilized circular dichroism to determine the absolute configuration of flavonoids, including dihydroflavonols, flavan-3-ols, and related compounds. This method aids in understanding the structural aspects of these compounds Slade et al., 2005.

Stress Tolerance in Plants

- Enhanced Stress Tolerance in Transgenic Tobacco : Mahajan and Yadav (2014) explored the overexpression of flavanone 3-hydroxylase in tobacco, which led to increased flavan-3-ol content and improved tolerance to salt stress and fungus infection. This suggests potential applications in crop improvement for stress resilience Mahajan & Yadav, 2014.

Propriétés

IUPAC Name |

3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,14-15,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDFEBOUHSBQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90924746 | |

| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydroflavon-3-ol | |

CAS RN |

1621-55-2, 124191-32-8 | |

| Record name | Flavanon-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydrohydroxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124191328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90924746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

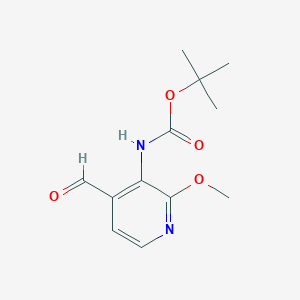

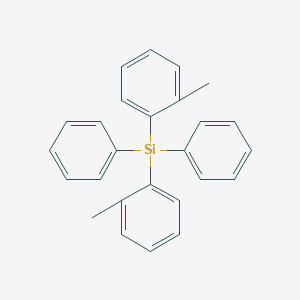

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)